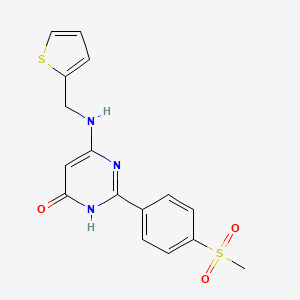

Cox-2-IN-38

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-methylsulfonylphenyl)-4-(thiophen-2-ylmethylamino)-1H-pyrimidin-6-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O3S2/c1-24(21,22)13-6-4-11(5-7-13)16-18-14(9-15(20)19-16)17-10-12-3-2-8-23-12/h2-9H,10H2,1H3,(H2,17,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKJOEUUEBZMISE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)C2=NC(=CC(=O)N2)NCC3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Cox-2-IN-38 and the 2,3-Diarylquinoline-4-Carboxylic Acid Class of COX-2 Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemical Structure and Properties

The core structure of this class of inhibitors is a quinoline-4-carboxylic acid scaffold with diaryl substitutions at the 2 and 3 positions. These structural features are crucial for their selective binding to the COX-2 enzyme.

Table 1: Physicochemical Properties of 2-(4-methoxyphenyl)-quinoline-4-carboxylic acid

| Property | Value | Reference |

| IUPAC Name | 2-(4-methoxyphenyl)quinoline-4-carboxylic acid | [2] |

| Molecular Formula | C₁₇H₁₃NO₃ | [2] |

| Molecular Weight | 279.29 g/mol | [2] |

| CAS Number | 4364-02-7 | [2] |

| Appearance | Solid | [3] |

| XLogP3 | 3.3 | [2] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 4 | [2] |

| Rotatable Bond Count | 3 | [2] |

| Topological Polar Surface Area | 59.4 Ų | [2] |

Mechanism of Action and Signaling Pathway

Cyclooxygenase (COX) enzymes, also known as prostaglandin-endoperoxide synthases, are central to the inflammatory process. They catalyze the conversion of arachidonic acid into prostaglandins, which are potent inflammatory mediators. There are two main isoforms of this enzyme: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is involved in homeostatic functions. In contrast, COX-2 is typically induced by inflammatory stimuli, such as cytokines and growth factors, and is responsible for the production of prostaglandins that mediate pain and inflammation.

Selective COX-2 inhibitors, such as the 2,3-diarylquinoline-4-carboxylic acid class, are designed to specifically target the COX-2 isoform. This selectivity is attributed to the larger and more flexible active site of COX-2 compared to COX-1. The diaryl substitution pattern of these inhibitors allows them to fit into the active site of COX-2, leading to the inhibition of prostaglandin synthesis and a subsequent reduction in inflammation and pain.

Biological Activity

While specific IC₅₀ values for the designated "this compound" are not publicly available, a related compound, 7,8,9,10-tetrahydro-2-(4-(methylsulfonyl)phenyl)benzo[h]quinoline-4-carboxylic acid, has been reported to be a potent and highly selective COX-2 inhibitor.[4] This highlights the potential of the 4-carboxyl quinoline scaffold in designing selective COX-2 inhibitors.

Table 2: In Vitro COX Inhibitory Activity of a Representative 4-Carboxyl Quinoline Derivative

| Compound | COX-1 IC₅₀ (μM) | COX-2 IC₅₀ (μM) | Selectivity Index (SI = IC₅₀ COX-1/IC₅₀ COX-2) | Reference |

| 7,8,9,10-tetrahydro-2-(4-(methylsulfonyl)phenyl)benzo[h]quinoline-4-carboxylic acid | >22 | 0.043 | >513 | [4] |

| Celecoxib (Reference) | 24.3 | 0.060 | 405 | [4] |

Experimental Protocols

Synthesis of 2,3-Diarylquinoline-4-carboxylic Acids

A common synthetic route to this class of compounds is the Doebner reaction, a three-component condensation of an aniline, an aldehyde, and pyruvic acid.[5]

General Procedure:

-

Reaction Setup: A mixture of an appropriately substituted aniline (1.0 eq), a substituted benzaldehyde (1.0 eq), and pyruvic acid (1.1 eq) is prepared in a suitable solvent, such as ethanol.

-

Reaction Conditions: The reaction mixture is heated to reflux for a specified period, typically ranging from 4 to 24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration. The crude product is then purified by recrystallization from an appropriate solvent system to yield the desired 2,3-diarylquinoline-4-carboxylic acid.

In Vitro COX-1/COX-2 Inhibition Assay

The inhibitory activity of the synthesized compounds against COX-1 and COX-2 can be determined using a variety of commercially available assay kits or established protocols. A common method is the colorimetric COX inhibitor screening assay.

Principle: This assay measures the peroxidase activity of the COX enzymes. The peroxidase activity is assayed colorimetrically by monitoring the appearance of an oxidized chromogen.

General Protocol:

-

Enzyme Preparation: Recombinant human or ovine COX-1 and COX-2 enzymes are used.

-

Incubation: The test compound, at various concentrations, is pre-incubated with the COX enzyme (either COX-1 or COX-2) in a reaction buffer at 37°C for a short period (e.g., 10 minutes).

-

Reaction Initiation: The reaction is initiated by the addition of arachidonic acid (the substrate) and a colorimetric substrate.

-

Measurement: The absorbance of the reaction mixture is measured at a specific wavelength over time using a microplate reader.

-

Data Analysis: The rate of reaction is calculated, and the percentage of inhibition for each concentration of the test compound is determined. The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is then calculated from the dose-response curve.

Conclusion

The 2,3-diarylquinoline-4-carboxylic acid scaffold represents a promising class of selective COX-2 inhibitors. As exemplified by the high potency and selectivity of representative compounds, this chemical series warrants further investigation in the development of novel anti-inflammatory agents. The synthetic accessibility and the potential for structural modification to optimize potency and pharmacokinetic properties make these compounds attractive candidates for future drug discovery programs. Further studies are needed to fully characterize the in vivo efficacy, safety profile, and pharmacokinetic parameters of "this compound" and its analogs.

References

- 1. 2-(4-Methoxyphenyl)quinoline-4-carboxylic acid | C17H13NO3 | CID 676325 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-(4-Methoxyphenyl)-3-methylquinoline-4-carboxylic acid [cymitquimica.com]

- 3. Synthesis and biological evaluation of new 4-carboxyl quinoline derivatives as cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

A Deep Dive into the Mechanism of Action of Selective COX-2 Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action of selective cyclooxygenase-2 (COX-2) inhibitors, with a focus on Celecoxib as a representative agent. It is designed for researchers, scientists, and drug development professionals, offering in-depth information on the molecular interactions, inhibition kinetics, and cellular effects of this class of anti-inflammatory drugs. This document delves into the structural basis for COX-2 selectivity, presents quantitative data in a clear, tabular format, details relevant experimental methodologies, and provides visual representations of key pathways and workflows to facilitate a thorough understanding of the subject.

Introduction to Cyclooxygenase and the Rationale for Selective Inhibition

Cyclooxygenase (COX), also known as prostaglandin-endoperoxide synthase (PTGS), is a critical enzyme in the inflammatory cascade. It exists in two primary isoforms, COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is responsible for the production of prostaglandins that play a role in homeostatic functions, such as protecting the gastric mucosa and maintaining kidney function.[1][2] In contrast, COX-2 is an inducible enzyme, with its expression being significantly upregulated at sites of inflammation by various mediators like cytokines and growth factors.[1][2]

The therapeutic action of traditional non-steroidal anti-inflammatory drugs (NSAIDs) stems from their ability to inhibit both COX-1 and COX-2. While the inhibition of COX-2 is responsible for the desired anti-inflammatory and analgesic effects, the concurrent inhibition of COX-1 can lead to undesirable side effects, most notably gastrointestinal ulceration and bleeding.[3] This understanding led to the development of selective COX-2 inhibitors, designed to specifically target the inducible COX-2 enzyme, thereby providing potent anti-inflammatory relief while minimizing the risk of COX-1-related adverse events.[3][4]

The Molecular Mechanism of Selective COX-2 Inhibition

The selective inhibition of COX-2 by drugs like Celecoxib is rooted in the subtle but significant structural differences between the active sites of the two COX isoforms.

Structural Basis of Selectivity

The active site of the COX enzyme is a long, hydrophobic channel. A key difference between COX-1 and COX-2 lies in the amino acid residue at position 523. In COX-1, this position is occupied by a bulkier isoleucine residue, whereas in COX-2, it is a smaller valine.[1] This substitution in COX-2 creates a larger, more accommodating side pocket adjacent to the main active site channel.[1]

Selective COX-2 inhibitors are designed with a chemical structure that is too large to fit into the narrower active site of COX-1 but can effectively bind within the more spacious active site of COX-2, including the side pocket.[1] For instance, Celecoxib possesses a sulfonamide side chain that binds to a hydrophilic region near the active site of COX-2, a feature that contributes to its high affinity and selectivity.[5]

Binding Interactions

The binding of Celecoxib to the COX-2 active site is a rapid and slowly reversible process.[6] It involves a series of specific molecular interactions that stabilize the inhibitor-enzyme complex. These interactions include:

-

Hydrogen Bonding: Celecoxib forms hydrogen bonds with key amino acid residues within the COX-2 active site, such as Gln178, Arg499, and Ser339.[7]

-

Hydrophobic Interactions: The diaryl-substituted pyrazole structure of Celecoxib engages in hydrophobic interactions with the nonpolar residues lining the active site channel.

-

Arene-H Interaction: An arene-H interaction has been observed between Celecoxib and the Ser339 residue.[7]

These multiple points of contact contribute to the potent and selective inhibition of COX-2.

Quantitative Analysis of COX-2 Inhibition

The inhibitory potency and selectivity of compounds are quantified using various parameters, with the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) being the most common.

Inhibition Potency and Selectivity

The following tables summarize the key quantitative data for Celecoxib's interaction with COX-1 and COX-2.

| Parameter | COX-1 | COX-2 | Reference |

| IC50 | 15 µM | 40 nM | [8] |

| IC50 (Human Dermal Fibroblasts) | 2800 nmol/l | 91 nmol/l | [9] |

| Ki | 10-16 µM | 11-15 µM (initial) | [10] |

| KD | - | 2.3 nM | [6] |

| Selectivity Ratio (COX-1 IC50 / COX-2 IC50) | ~30 | - | [4][11] |

| Table 1: In Vitro Inhibition Data for Celecoxib |

| Kinetic Parameter | Value | Reference |

| Association Rate (kon) | 5.8 x 106 M-1min-1 | [6] |

| Dissociation Rate (koff) | 14 x 10-3 min-1 | [6] |

| Half-life of Dissociation (t1/2) | 50 min | [6] |

| Inactivation Constant (kinact) | 0.03-0.5 s-1 | [10] |

| Table 2: Kinetic Parameters for Celecoxib Binding to COX-2 |

Experimental Protocols for Characterizing COX-2 Inhibitors

The determination of the inhibitory activity and selectivity of a compound like Celecoxib involves a series of well-defined in vitro and cellular assays.

In Vitro Enzyme Inhibition Assay

Objective: To determine the IC50 values for the inhibition of purified COX-1 and COX-2 enzymes.

Methodology:

-

Enzyme Preparation: Recombinant human or ovine COX-1 and COX-2 enzymes are expressed in a suitable system (e.g., insect cells) and purified.

-

Inhibitor Preparation: The test compound (e.g., Celecoxib) is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then serially diluted to a range of concentrations.

-

Assay Reaction:

-

The purified enzyme is pre-incubated with the various concentrations of the inhibitor for a defined period (e.g., 10 minutes) at a controlled temperature (e.g., 25°C).[8]

-

The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid.[8]

-

The reaction is allowed to proceed for a specific time (e.g., 2 minutes).

-

-

Product Detection: The amount of prostaglandin E2 (PGE2) produced is quantified using a specific method, such as an Enzyme-Linked Immunosorbent Assay (ELISA).[8]

-

Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated relative to a control without the inhibitor. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cellular Assay for COX-2 Activity

Objective: To assess the inhibitory effect of the compound on COX-2 activity in a cellular context.

Methodology:

-

Cell Culture: A suitable cell line that expresses COX-2 upon stimulation (e.g., human dermal fibroblasts or macrophages) is cultured.[9]

-

COX-2 Induction: The cells are stimulated with an inflammatory agent, such as lipopolysaccharide (LPS) or interleukin-1β (IL-1β), to induce the expression of COX-2.

-

Inhibitor Treatment: The stimulated cells are then treated with various concentrations of the test compound for a specified duration.

-

Arachidonic Acid Challenge: The cells are challenged with exogenous arachidonic acid to stimulate prostaglandin production.

-

PGE2 Measurement: The concentration of PGE2 released into the cell culture supernatant is measured by ELISA.

-

Data Analysis: The IC50 value is calculated as described for the in vitro enzyme assay.

Whole Blood Assay for COX Selectivity

Objective: To determine the relative selectivity of the inhibitor for COX-1 versus COX-2 in a more physiologically relevant ex vivo system.

Methodology:

-

Blood Collection: Fresh whole blood is collected from healthy volunteers.

-

Inhibitor Incubation: Aliquots of the whole blood are incubated with a range of concentrations of the test compound.

-

COX-1 Activity Measurement: To measure COX-1 activity, the blood is allowed to clot, which triggers platelet activation and subsequent thromboxane B2 (TXB2) production (a stable metabolite of the COX-1 product, thromboxane A2). The TXB2 levels are measured by ELISA.

-

COX-2 Activity Measurement: To measure COX-2 activity, the blood is stimulated with LPS to induce COX-2 in monocytes, and the subsequent PGE2 production is measured by ELISA.

-

Data Analysis: IC50 values for the inhibition of both COX-1 (TXB2 production) and COX-2 (PGE2 production) are determined. The ratio of COX-1 IC50 to COX-2 IC50 provides a measure of the compound's selectivity.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is crucial for a clear understanding. The following diagrams, generated using the DOT language, illustrate the key signaling pathway and a typical experimental workflow.

Caption: Signaling pathway of selective COX-2 inhibition.

Caption: Experimental workflow for characterizing a selective COX-2 inhibitor.

Conclusion

Selective COX-2 inhibitors represent a significant advancement in anti-inflammatory therapy, offering a targeted approach to mitigating inflammation while reducing the risk of certain side effects associated with non-selective NSAIDs. Their mechanism of action is a testament to the power of structure-based drug design, exploiting subtle differences in enzyme architecture to achieve isoform selectivity. A thorough understanding of their molecular interactions, inhibition kinetics, and the experimental methodologies used for their characterization is paramount for the continued development of safer and more effective anti-inflammatory agents. This guide provides a foundational resource for professionals engaged in this critical area of drug discovery and development.

References

- 1. m.youtube.com [m.youtube.com]

- 2. Celecoxib | C17H14F3N3O2S | CID 2662 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Celecoxib? [synapse.patsnap.com]

- 4. Cyclooxygenase-2 inhibitor - Wikipedia [en.wikipedia.org]

- 5. news-medical.net [news-medical.net]

- 6. Characterization of celecoxib and valdecoxib binding to cyclooxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. selleckchem.com [selleckchem.com]

- 9. Pharmacological profile of celecoxib, a specific cyclooxygenase-2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Kinetic basis for selective inhibition of cyclo-oxygenases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Are All Oral COX-2 Selective Inhibitors the Same? A Consideration of Celecoxib, Etoricoxib, and Diclofenac - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Synthesis of a Selective COX-2 Inhibitor: A Technical Guide on Celecoxib

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor. This document details the scientific journey from the identification of the therapeutic target to the chemical synthesis and pharmacological characterization of this significant anti-inflammatory agent. All quantitative data are presented in structured tables, and key experimental protocols are described in detail. Visual diagrams generated using Graphviz are provided to illustrate critical pathways and workflows.

Introduction: The Rationale for Selective COX-2 Inhibition

Traditional non-steroidal anti-inflammatory drugs (NSAIDs) exert their therapeutic effects by inhibiting cyclooxygenase (COX) enzymes, which are crucial for the production of prostaglandins—key mediators of pain and inflammation.[1][2] However, the discovery of two distinct COX isoforms, COX-1 and COX-2, revolutionized the field. COX-1 is constitutively expressed in many tissues and is responsible for homeostatic functions, including the protection of the gastrointestinal lining.[3][4] In contrast, COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation.[3][4]

This distinction led to the hypothesis that selective inhibition of COX-2 could provide potent anti-inflammatory and analgesic effects while minimizing the gastrointestinal side effects associated with the non-selective inhibition of COX-1 by traditional NSAIDs.[5] This concept drove the development of a new class of drugs known as "coxibs," with Celecoxib being a pioneering member of this class.[1][3]

Discovery and Development

Celecoxib was discovered by a team at the Searle division of Monsanto, emerging from a rational drug design program aimed at creating a selective COX-2 inhibitor.[3][6] The development was spurred by the identification of a key structural difference between the active sites of COX-1 and COX-2. The COX-2 active site possesses a larger, more accommodating side pocket due to the substitution of a valine residue in place of the bulkier isoleucine found in COX-1.[7] This structural variance allowed for the design of molecules with bulky side groups that could selectively bind to and inhibit COX-2.

Structure-activity relationship (SAR) studies on diaryl heterocyclic compounds revealed that a sulfonamide (-SO2NH2) or methylsulfone (-SO2CH3) group on one of the aryl rings was crucial for COX-2 selectivity and potency.[3][6] Celecoxib, with its characteristic trifluoromethyl and sulfonamide moieties on a central pyrazole ring, was identified as a highly potent and selective inhibitor.[6] It was approved by the U.S. Food and Drug Administration (FDA) on December 31, 1998.[1][6]

Chemical Synthesis of Celecoxib

The most common synthetic route to Celecoxib involves a two-step process: a Claisen condensation followed by a cyclization reaction to form the central pyrazole ring.

Diagram of Celecoxib Synthesis Pathway

Caption: Synthetic pathway of Celecoxib via Claisen condensation and subsequent cyclization.

Experimental Protocol: Synthesis of Celecoxib

Step 1: Synthesis of 1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione [8][9][10]

-

Reaction Setup: To a stirred solution of an appropriate base (e.g., sodium hydride or sodium methoxide) in an aprotic organic solvent such as toluene in a reaction vessel, add p-methylacetophenone.

-

Addition of Reagents: While maintaining the temperature (typically between 20-25°C), slowly add ethyl trifluoroacetate to the reaction mixture.

-

Reaction Conditions: After the addition is complete, heat the mixture to reflux (approximately 110°C) and maintain for several hours (e.g., 5 to 24 hours) to drive the Claisen condensation to completion.[9][10]

-

Work-up: Cool the reaction mixture and quench by adding aqueous hydrochloric acid. Separate the organic layer.

-

Purification: The organic layer, containing the diketone intermediate, can be washed with water and the solvent evaporated under reduced pressure. The crude product may be used directly in the next step or purified further by crystallization.[10]

Step 2: Synthesis of Celecoxib (4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide) [9][11]

-

Reaction Setup: Charge a reaction vessel with the 1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione intermediate from Step 1 and 4-sulfonamidophenylhydrazine hydrochloride.

-

Solvent Addition: Add a suitable solvent system, such as a mixture of ethanol and water or ethyl acetate and water.[9]

-

Reaction Conditions: Heat the mixture to reflux (approximately 75-80°C) and stir for several hours (e.g., 5 hours) to facilitate the cyclization and formation of the pyrazole ring.[9]

-

Isolation: Cool the reaction mixture (e.g., to 0-5°C) to induce precipitation of the Celecoxib product.[9]

-

Purification: Filter the solid product, wash with water, and dry. Further purification can be achieved by recrystallization from a suitable solvent, such as toluene, to yield Celecoxib of high purity.[9]

Biological Activity and Data Presentation

Celecoxib's therapeutic efficacy is derived from its potent and selective inhibition of the COX-2 enzyme. This selectivity is quantified by comparing its 50% inhibitory concentration (IC50) against COX-2 with that of COX-1.

Table 1: In Vitro COX-1 and COX-2 Inhibitory Activity of Celecoxib

| Assay System | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio (COX-1 IC50 / COX-2 IC50) | Reference(s) |

| Human Whole Blood Assay | ~15 | ~0.04 | ~375 | [12] |

| In Vitro (General) | 30 | 1 | 30 | [5][12] |

| Human Whole Blood Assay | - | - | 7.6 | [13] |

| Purified Human COX-2 | - | 2.3 (K_I) | - | [14] |

Note: IC50 and selectivity values can vary significantly depending on the specific assay conditions, enzyme source (human, ovine), and experimental setup.[5]

Experimental Protocols for Biological Evaluation

Protocol 1: In Vitro Human Whole Blood Assay for COX-1/COX-2 Inhibition

This assay is a physiologically relevant method to determine the inhibitory activity of compounds on COX-1 and COX-2 in a complex biological matrix.

-

Blood Collection: Obtain fresh human venous blood from healthy volunteers who have not taken NSAIDs for at least two weeks. Anticoagulate the blood with heparin.

-

COX-1 Activity Measurement (Thromboxane B2 Production):

-

Aliquot 1 mL of whole blood into tubes containing the test compound (e.g., Celecoxib) at various concentrations or vehicle (DMSO).

-

Allow the blood to clot at 37°C for 1 hour to induce maximal platelet COX-1 activity.

-

Centrifuge the samples to separate the serum.

-

Measure the concentration of thromboxane B2 (TXB2), a stable metabolite of the COX-1 product thromboxane A2, in the serum using a validated ELISA kit.

-

-

COX-2 Activity Measurement (Prostaglandin E2 Production):

-

Aliquot 1 mL of whole blood into tubes.

-

Add lipopolysaccharide (LPS) to induce COX-2 expression and incubate for 24 hours at 37°C.

-

Add the test compound or vehicle to the LPS-stimulated blood and incubate for a further 30-60 minutes.

-

Centrifuge the samples to obtain plasma.

-

Measure the concentration of prostaglandin E2 (PGE2) in the plasma using a validated ELISA kit.

-

-

Data Analysis:

-

Calculate the percentage inhibition of TXB2 (for COX-1) and PGE2 (for COX-2) production at each concentration of the test compound relative to the vehicle control.

-

Plot the percentage inhibition against the logarithm of the compound concentration and determine the IC50 values using non-linear regression analysis.

-

Protocol 2: In Vivo Carrageenan-Induced Paw Edema in Rats

This is a standard animal model for evaluating the acute anti-inflammatory activity of new compounds.[15]

-

Animal Acclimatization: Acclimate male Wistar or Sprague-Dawley rats to the laboratory environment for at least one week.

-

Compound Administration: Administer the test compound (Celecoxib) or vehicle (e.g., a suspension in 0.5% methylcellulose) orally (p.o.) or intraperitoneally (i.p.) at various doses.

-

Induction of Inflammation: One hour after compound administration, inject a 1% solution of carrageenan in saline subcutaneously into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Edema: Measure the paw volume using a plethysmometer at time 0 (immediately before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 6 hours).

-

Data Analysis:

-

Calculate the percentage increase in paw volume for each animal at each time point compared to its initial volume.

-

Calculate the percentage inhibition of edema for each treated group compared to the vehicle-treated control group.

-

Determine the ED50 (the dose that produces 50% inhibition) for the test compound.

-

Signaling Pathways and Workflows

Diagram of Prostaglandin Biosynthesis and COX-2 Inhibition

Caption: Inhibition of the COX-2 pathway by Celecoxib, preventing prostaglandin synthesis.

Diagram of a Typical COX-2 Inhibitor Screening Workflow

Caption: High-level workflow for the screening and development of selective COX-2 inhibitors.

Conclusion

The development of Celecoxib represents a landmark achievement in medicinal chemistry and pharmacology, exemplifying the success of a rational, target-based drug discovery approach. By selectively inhibiting the COX-2 enzyme, Celecoxib provides effective relief from inflammation and pain with a potentially improved gastrointestinal safety profile compared to traditional NSAIDs. The synthetic pathways are well-established, and the biological evaluation methods are robust, providing a clear framework for the continued discovery and development of novel anti-inflammatory agents. This guide serves as a technical resource for professionals dedicated to advancing the field of drug discovery.

References

- 1. news-medical.net [news-medical.net]

- 2. benthamdirect.com [benthamdirect.com]

- 3. Discovery and development of cyclooxygenase 2 inhibitors - Wikipedia [en.wikipedia.org]

- 4. Prostaglandins and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Are All Oral COX-2 Selective Inhibitors the Same? A Consideration of Celecoxib, Etoricoxib, and Diclofenac - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Celecoxib - Wikipedia [en.wikipedia.org]

- 7. Developments in Synthesis of the Anti-inflammatory Drug, Celecoxi...: Ingenta Connect [ingentaconnect.com]

- 8. CN102391184A - Synthesis method of celecoxib - Google Patents [patents.google.com]

- 9. US7919633B2 - Process for preparation of celecoxib - Google Patents [patents.google.com]

- 10. Synthesis method of celecoxib - Eureka | Patsnap [eureka.patsnap.com]

- 11. zenodo.org [zenodo.org]

- 12. Clinical pharmacology of selective COX-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis and evaluation of the anti-inflammatory properties of selenium-derivatives of celecoxib - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

Cox-2-IN-38 CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Cox-2-IN-38, a potent and selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme. This document details its chemical properties, mechanism of action, relevant signaling pathways, and experimental methodologies.

Core Data Presentation

Quantitative data for this compound is summarized in the table below.

| Property | Value |

| CAS Number | 1391054-23-5 |

| Molecular Weight | 421.4 g/mol |

| IC₅₀ for COX-2 | 79.4 nM[1][2] |

Introduction to COX-2 Inhibition

Cyclooxygenase (COX) is a critical enzyme in the inflammatory pathway, responsible for converting arachidonic acid into prostaglandins.[3][4] Two primary isoforms exist: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is inducible and significantly upregulated during inflammatory processes.[3][4] Selective inhibition of COX-2 is a key therapeutic strategy for treating inflammation and pain while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[5]

This compound: A Potent and Selective Inhibitor

This compound, also identified as compound 52*, is a potent inhibitor of the COX-2 enzyme, demonstrating an IC₅₀ value of 79.4 nM.[1][2] Its selectivity for COX-2 makes it a valuable tool for research into the specific roles of this isoenzyme in various physiological and pathological processes.

Signaling Pathway of COX-2 and Inhibition

The canonical COX-2 signaling pathway begins with the release of arachidonic acid from the cell membrane by phospholipase A2. COX-2 then catalyzes the conversion of arachidonic acid to prostaglandin H2 (PGH2). PGH2 is subsequently converted by various synthases into a range of prostaglandins, which are key mediators of inflammation, pain, and fever. This compound exerts its effect by binding to the active site of the COX-2 enzyme, thereby preventing the synthesis of PGH2 and downstream prostaglandins.

Caption: COX-2 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

A crucial experiment to determine the efficacy of a COX-2 inhibitor like this compound is the in vitro COX-2 inhibitory activity assay.

Protocol: In Vitro COX-2 Inhibitory Activity Assay

-

Enzyme and Substrate Preparation:

-

Recombinant human COX-2 enzyme is procured and diluted to the desired concentration in a suitable buffer (e.g., Tris-HCl).

-

Arachidonic acid (substrate) is prepared in an appropriate solvent (e.g., ethanol) and then diluted in the assay buffer.

-

-

Inhibitor Preparation:

-

A stock solution of this compound is prepared in DMSO.

-

Serial dilutions of the inhibitor are made to achieve a range of concentrations for IC₅₀ determination.

-

-

Assay Procedure:

-

The COX-2 enzyme is pre-incubated with either the vehicle (DMSO) or varying concentrations of this compound for a specified period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

-

The enzymatic reaction is initiated by the addition of arachidonic acid.

-

The reaction is allowed to proceed for a defined time (e.g., 10 minutes).

-

The reaction is terminated by the addition of a stop solution (e.g., a solution containing a non-selective COX inhibitor like indomethacin).

-

-

Detection of Prostaglandin Production:

-

The amount of prostaglandin E2 (PGE2), a major product of the COX-2 reaction, is quantified using a commercially available Enzyme Immunoassay (EIA) kit.

-

-

Data Analysis:

-

The percentage of COX-2 inhibition is calculated for each concentration of this compound relative to the vehicle control.

-

The IC₅₀ value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

Experimental Workflow Diagram

Caption: Workflow for determining the in vitro IC₅₀ of this compound.

References

A Comprehensive Technical Guide on the Pharmacokinetics and Pharmacodynamics of Selective COX-2 Inhibitors

Disclaimer: The compound "Cox-2-IN-38" is not documented in the public scientific literature. This guide provides a generalized overview of the pharmacokinetics and pharmacodynamics of selective cyclooxygenase-2 (COX-2) inhibitors, drawing upon data from well-characterized members of this class.

Introduction

Selective COX-2 inhibitors are a subclass of nonsteroidal anti-inflammatory drugs (NSAIDs) that specifically target the COX-2 enzyme.[1] The therapeutic anti-inflammatory, analgesic, and antipyretic effects of NSAIDs are primarily mediated through the inhibition of COX-2, while the common adverse effects, such as gastrointestinal issues, are linked to the inhibition of the constitutively expressed COX-1 isoform.[2][3] The development of selective COX-2 inhibitors, therefore, aimed to provide effective anti-inflammatory agents with improved gastrointestinal safety profiles.[2][4]

Pharmacodynamics: The Molecular Basis of Action

The primary pharmacodynamic effect of selective COX-2 inhibitors is the blockade of prostaglandin synthesis.

Mechanism of Action

Cyclooxygenase enzymes (COX-1 and COX-2) catalyze the conversion of arachidonic acid to prostaglandin H2 (PGH2), a precursor for various prostanoids.[2][5] While COX-1 is constitutively expressed in many tissues and plays a role in homeostatic functions, COX-2 is an inducible enzyme, with its expression significantly upregulated by inflammatory stimuli, cytokines, and growth factors.[2][6] This upregulation leads to increased prostaglandin production at sites of inflammation, contributing to pain, swelling, and fever.[2]

Selective COX-2 inhibitors possess structural features, such as a bulky side group, that allow them to bind preferentially to a larger, more accommodating active site in the COX-2 enzyme compared to the narrower channel of the COX-1 enzyme.[5] This selective binding prevents the conversion of arachidonic acid to PGH2, thereby reducing the synthesis of pro-inflammatory prostaglandins.[2][5]

Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

The pharmacokinetic profiles of selective COX-2 inhibitors can vary, influencing their clinical application. The following tables summarize typical pharmacokinetic parameters for this class of drugs, with specific examples provided where available.

Absorption

| Parameter | General Characteristics | Example (Celecoxib) | Example (Etoricoxib) |

| Bioavailability | Generally well-absorbed after oral administration. | Not fully determined.[7] | ~100% |

| Tmax (Time to Peak Plasma Concentration) | 2-4 hours.[7] | 2-4 hours.[7] | ~1 hour.[5] |

| Effect of Food | Can delay absorption and/or reduce peak concentration. | High-fat meal delays Tmax by 1-2 hours and increases total absorption (AUC) by 10-20%. | Food delays Tmax by 2 hours but does not affect the extent of absorption (AUC). |

Distribution

| Parameter | General Characteristics | Example (Celecoxib) | Example (Etoricoxib) |

| Protein Binding | Highly bound to plasma proteins, primarily albumin.[5][7] | >97%, primarily to albumin.[7] | ~92% to plasma albumin.[5] |

| Volume of Distribution (Vd) | Large, indicating extensive distribution into tissues.[5][7] | ~455 L.[5][7] | ~120 L.[5] |

Metabolism

| Parameter | General Characteristics | Example (Celecoxib) | Example (Etoricoxib) |

| Primary Site | Liver. | Liver.[7] | Liver. |

| Metabolizing Enzymes | Primarily cytochrome P450 (CYP) isoenzymes. | Primarily CYP2C9.[7] | Primarily CYP3A4, with contributions from other CYPs. |

| Major Metabolites | Inactive metabolites. | Carboxylic acid and glucuronide metabolites.[7] | Hydroxylated and N-oxidized metabolites. |

Excretion

| Parameter | General Characteristics | Example (Celecoxib) | Example (Etoricoxib) |

| Route of Elimination | Primarily through hepatic metabolism followed by renal and fecal excretion of metabolites. | Feces (~57%) and urine (~27%) as metabolites. Less than 3% of the parent drug is excreted unchanged.[7] | Primarily as metabolites in the urine (>70%) and feces (~20%). |

| Elimination Half-life (t1/2) | Varies among different agents. | ~11 hours in healthy individuals.[7] | ~22 hours. |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the pharmacokinetic and pharmacodynamic properties of selective COX-2 inhibitors.

In Vitro COX-1/COX-2 Inhibition Assay

This assay is fundamental to determining the potency and selectivity of a novel compound.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against human COX-1 and COX-2 enzymes.

Methodology:

-

Enzyme Preparation: Recombinant human COX-1 and COX-2 enzymes are used.

-

Incubation: The test compound, at various concentrations, is pre-incubated with the enzyme in a reaction buffer.

-

Reaction Initiation: Arachidonic acid is added to initiate the enzymatic reaction.

-

Prostaglandin Measurement: The amount of prostaglandin E2 (PGE2) produced is quantified using an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: The percentage of inhibition at each concentration of the test compound is calculated relative to a vehicle control. The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.

-

Selectivity Index (SI): The SI is calculated as the ratio of the IC50 for COX-1 to the IC50 for COX-2. A higher SI indicates greater selectivity for COX-2.

Pharmacokinetic Study in a Rodent Model

Animal models are essential for characterizing the ADME properties of a drug candidate.

Objective: To determine the key pharmacokinetic parameters of a test compound in rats after oral administration.

Methodology:

-

Animal Model: Male Wistar or Sprague-Dawley rats are commonly used.

-

Dosing: The test compound is administered orally via gavage at a specific dose.

-

Blood Sampling: Blood samples are collected from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

-

Plasma Preparation: Blood samples are centrifuged to separate the plasma.

-

Bioanalysis: The concentration of the test compound in the plasma samples is quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Pharmacokinetic Analysis: The plasma concentration-time data are analyzed using non-compartmental or compartmental methods to determine parameters such as Cmax, Tmax, AUC, t1/2, Vd, and clearance.

Conclusion

Selective COX-2 inhibitors represent a significant class of anti-inflammatory agents. Their pharmacodynamic profile is characterized by the targeted inhibition of the COX-2 enzyme, which underpins their therapeutic efficacy. The pharmacokinetic properties of these drugs, including their absorption, distribution, metabolism, and excretion, are critical determinants of their clinical performance and dosing regimens. The experimental protocols outlined in this guide provide a framework for the preclinical evaluation of novel selective COX-2 inhibitors. Further research and development in this area continue to be of high interest for the management of inflammatory conditions.

References

- 1. Cyclooxygenase-2 inhibitor - Wikipedia [en.wikipedia.org]

- 2. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Cyclooxygenase 2 (COX-2) inhibitors | Research Starters | EBSCO Research [ebsco.com]

- 5. Discovery and development of cyclooxygenase 2 inhibitors - Wikipedia [en.wikipedia.org]

- 6. Rational Design and Synthesis of New Selective COX-2 Inhibitors with In Vivo PGE2-Lowering Activity by Tethering Benzenesulfonamide and 1,2,3-Triazole Pharmacophores to Some NSAIDs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Clinical pharmacokinetics and pharmacodynamics of celecoxib: a selective cyclo-oxygenase-2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Solubility of COX-2 Inhibitors: A Technical Guide

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Cyclooxygenase-2 (COX-2) inhibitors, with a particular focus on Dimethyl Sulfoxide (DMSO) and other common laboratory solvents. Due to the lack of specific public data for a compound designated "Cox-2-IN-38," this document will use Celecoxib, a well-characterized and widely used COX-2 inhibitor, as a representative example to illustrate key concepts and methodologies. The principles and protocols described herein are broadly applicable to novel and existing COX-2 inhibitors.

Introduction to COX-2 and its Inhibitors

Cyclooxygenase-2 (COX-2) is an enzyme that plays a crucial role in the inflammatory cascade by converting arachidonic acid into prostaglandins.[1][2] While the constitutive COX-1 isoform is involved in physiological functions, COX-2 is inducible and its expression is elevated in inflammatory states and various cancers.[2] Selective COX-2 inhibitors have been developed to target inflammation and pain with a reduced risk of the gastrointestinal side effects associated with non-selective nonsteroidal anti-inflammatory drugs (NSAIDs).[3]

The physicochemical properties of these inhibitors, particularly their solubility, are critical for their formulation, bioavailability, and efficacy in both preclinical research and clinical applications. DMSO is a common solvent for dissolving and storing small molecules for in vitro assays due to its ability to dissolve a wide range of polar and non-polar compounds.[4]

Solubility of COX-2 Inhibitors in Various Solvents

The solubility of COX-2 inhibitors can vary significantly depending on the solvent and the specific chemical structure of the inhibitor. Generally, these compounds exhibit poor aqueous solubility. A study on the solubility of several COX-2 inhibitors, including Celecoxib, Rofecoxib, Meloxicam, and Nimesulide, demonstrated that lower alcohols, higher glycols, and polyethylene glycol 400 (PEG 400) are effective solvents.[5]

Table 1: Solubility of Celecoxib in Various Solvents

| Solvent | Solubility (mg/mL) | Molar Solubility (mM) |

| DMSO | ≥ 50 | ≥ 131.11 |

| Ethanol | ~25 | ~65.56 |

| Dimethylformamide (DMF) | ~16.6 | ~43.52 |

| Ethanol:PBS (1:4, pH 7.2) | ~0.2 | ~0.52 |

Data for Celecoxib. Note: "≥" indicates that the saturation point was not reached at this concentration.

Experimental Protocols for Solubility Determination

Accurate determination of a compound's solubility is fundamental for its development. The following are detailed methodologies for key experiments.

Thermodynamic (Equilibrium) Solubility Determination: The Shake-Flask Method

This method determines the equilibrium solubility of a compound in a specific solvent and is considered the gold standard for its accuracy.[6]

Methodology:

-

Preparation: Add an excess amount of the COX-2 inhibitor (e.g., Celecoxib) to a known volume of the solvent (e.g., DMSO, water, or a buffer solution) in a sealed, inert container (e.g., a glass vial). The presence of undissolved solid is crucial to ensure saturation.[6]

-

Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached.[6]

-

Separation: Separate the undissolved solid from the saturated solution. This is commonly achieved by centrifugation followed by filtration through a low-binding filter (e.g., a 0.22 µm PVDF filter).[7]

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and accurate method for quantification. A standard curve of the compound in the same solvent is used for accurate concentration determination.

Kinetic (Apparent) Solubility Determination

This high-throughput method is often used in early drug discovery to quickly assess the solubility of a large number of compounds. It measures the concentration at which a compound precipitates from a solution when added from a concentrated DMSO stock.[8]

Methodology:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of the COX-2 inhibitor in DMSO (e.g., 10 mM).

-

Serial Dilution: Add the DMSO stock solution to the aqueous buffer of interest in a multi-well plate. The addition is done in a stepwise manner to create a range of concentrations.

-

Precipitation Detection: The formation of a precipitate is detected, often by nephelometry (light scattering) or UV-spectroscopy, after a short incubation period (e.g., 1-2 hours).[7]

-

Solubility Determination: The kinetic solubility is defined as the concentration at which the first signs of precipitation are observed.[7]

Visualization of Key Processes

COX-2 Signaling Pathway

The following diagram illustrates a simplified signaling pathway leading to the production of prostaglandins by COX-2. Inflammatory stimuli trigger a cascade that results in the release of arachidonic acid from the cell membrane, which is then converted by COX-2 into prostaglandin H2 (PGH2), the precursor for various pro-inflammatory prostaglandins.

Caption: Simplified COX-2 signaling pathway and the point of inhibition.

Experimental Workflow for Thermodynamic Solubility Determination

The following diagram outlines the logical steps involved in the shake-flask method for determining thermodynamic solubility.

Caption: Workflow for thermodynamic solubility determination.

Conclusion

The solubility of COX-2 inhibitors is a critical parameter that influences their therapeutic potential. While specific data for "this compound" is not publicly available, the principles and methodologies outlined in this guide using Celecoxib as a representative compound provide a robust framework for researchers and drug development professionals. A thorough understanding and accurate measurement of solubility in relevant solvents like DMSO are essential for advancing the discovery and development of novel COX-2 inhibitors.

References

- 1. Cyclooxygenase-2 - Wikipedia [en.wikipedia.org]

- 2. Different Chemical Structures and Physiological/Pathological Roles of Cyclooxygenases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 4. lifechemicals.com [lifechemicals.com]

- 5. Solubility enhancement of cox-2 inhibitors using various solvent systems - PMC [pmc.ncbi.nlm.nih.gov]

- 6. lup.lub.lu.se [lup.lub.lu.se]

- 7. pharmatutor.org [pharmatutor.org]

- 8. researchgate.net [researchgate.net]

In Silico Modeling of Cyclooxygenase-2 (COX-2) Inhibition: A Technical Guide to Ligand Binding Analysis

An In-depth Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Disclaimer: The specific inhibitor "Cox-2-IN-38" mentioned in the topic query could not be found in publicly available scientific literature. It is presumed to be a proprietary or internal designation. Therefore, this guide will use the well-characterized and clinically significant selective COX-2 inhibitor, Celecoxib , as a representative molecule to demonstrate the principles and methodologies of in silico modeling of inhibitor binding to the COX-2 enzyme. The protocols and data presented are a synthesis of established computational chemistry practices.

Introduction

Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory pathway, responsible for the synthesis of prostaglandins that mediate pain, inflammation, and fever.[1] Unlike the constitutively expressed COX-1 isoform which plays a role in gastric protection and platelet aggregation, COX-2 is inducible and its expression is elevated in inflammatory conditions and various cancers.[2][3] This differential expression makes COX-2 an attractive target for the development of selective inhibitors that can provide anti-inflammatory and analgesic effects with a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs.[1]

In silico modeling has become an indispensable tool in modern drug discovery, offering a rapid and cost-effective means to investigate drug-target interactions at a molecular level.[4][5] Techniques such as molecular docking and molecular dynamics (MD) simulations allow researchers to predict the binding modes of inhibitors, estimate their binding affinities, and understand the dynamic nature of the protein-ligand complex. This technical guide provides a detailed overview of the computational methodologies used to model the binding of a selective inhibitor, exemplified by Celecoxib, to the active site of the COX-2 enzyme.

Data Presentation: Quantitative Analysis of Celecoxib-COX-2 Binding

The following tables summarize key quantitative data derived from in silico and experimental studies of Celecoxib binding to COX-2. These values are critical for assessing the potency and stability of the inhibitor-enzyme complex.

Table 1: Binding Affinity and Docking Scores of Celecoxib with COX-2

| Parameter | Value | Method | Reference |

| Binding Affinity (KD) | 2.3 nM | Radioligand Binding Assay | [6] |

| Docking Score | -11.45 kcal/mol | Molecular Docking | [7] |

| Binding Energy | -5.29 kcal/mol | Molecular Docking | [8] |

| Glide Score | -13.13 to -10.62 kcal/mol | Molecular Docking (Glide) | [9] |

Table 2: Key Amino Acid Residues in the COX-2 Active Site Interacting with Celecoxib

| Residue | Type of Interaction | Description | Reference |

| Arg513 | Hydrogen Bond, π-cation | Forms a crucial hydrogen bond with the sulfonamide group of Celecoxib, a key interaction for selectivity. | [10] |

| His90 | Hydrogen Bond, π-sulfur | Interacts with the sulfonamide group, contributing to the stability of the complex. | [10] |

| Val523 | Hydrophobic, π-cation | The smaller size of Valine in COX-2 (compared to Isoleucine in COX-1) creates a side pocket that accommodates the sulfonamide group of selective inhibitors. | [2][10] |

| Tyr355 | Hydrophobic | Part of the hydrophobic channel of the active site. | [10] |

| Leu352 | Hydrogen Bond | Forms a hydrogen bond with the inhibitor. | [10] |

| Ser530 | Hydrophobic | An important residue in the active site, known for being the site of acetylation by aspirin. | |

| Phe518 | Hydrophobic | Contributes to the hydrophobic interactions within the active site. | [10] |

| Trp387 | Hydrophobic | Lines the hydrophobic channel of the COX-2 active site. | [10] |

Experimental Protocols

The following sections detail the methodologies for the key in silico experiments used to model the binding of Celecoxib to COX-2.

Protocol 1: Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[4] This method is widely used for virtual screening and to elucidate the binding mode of potential inhibitors.

1. Preparation of the Receptor (COX-2):

- The three-dimensional crystal structure of human or murine COX-2 is obtained from the Protein Data Bank (PDB). A common PDB ID used for this purpose is 3LN1 , which represents the structure of Celecoxib bound to the COX-2 active site.[11][12] Another frequently used PDB ID is 1PXX .[13]

- The protein structure is prepared using software such as AutoDock Tools, Maestro (Schrödinger), or Discovery Studio. This process involves:

- Removing water molecules and any co-crystallized ligands.

- Adding polar hydrogen atoms.

- Assigning partial charges (e.g., Kollman charges).[11]

- The A chain is typically selected for docking studies.[14]

2. Preparation of the Ligand (Celecoxib):

- The 3D structure of Celecoxib is obtained from a database like PubChem or ZINC, or drawn using chemical drawing software like ChemDraw.

- The ligand's geometry is optimized using a suitable force field (e.g., MMFF94) or quantum mechanical methods to find its lowest energy conformation.[15]

- Gasteiger charges are computed, and rotatable bonds are defined.

3. Docking Simulation:

- A grid box is defined to encompass the active site of COX-2. The dimensions and center of the grid are chosen to cover all the key interacting residues. For example, a grid box of 30 x 30 x 30 Å can be centered on the active site.[11]

- The docking simulation is performed using software like AutoDock Vina, Glide, or GOLD.[9][11] These programs use search algorithms (e.g., Lamarckian genetic algorithm in AutoDock) to explore various conformations and orientations of the ligand within the active site.[16]

- The software then uses a scoring function to rank the different poses based on their predicted binding affinity.

4. Analysis of Results:

- The resulting docked poses are visualized and analyzed to identify the one with the most favorable binding energy (lowest docking score).

- The interactions between Celecoxib and the COX-2 active site residues (hydrogen bonds, hydrophobic interactions, etc.) are examined to understand the molecular basis of its inhibitory activity.

Protocol 2: Molecular Dynamics (MD) Simulation

MD simulations provide insights into the dynamic behavior of the protein-ligand complex over time, offering a more realistic representation of the biological system than static docking.

1. System Preparation:

- The best-docked pose of the Celecoxib-COX-2 complex from the molecular docking study is used as the starting structure.

- The complex is placed in a periodic box of a specific shape (e.g., cubic or dodecahedron) and solvated with an explicit water model (e.g., TIP3P).

- Counter-ions (e.g., Na+ or Cl-) are added to neutralize the system.[15]

2. Simulation Parameters:

- A force field (e.g., GROMOS, AMBER, CHARMM) is chosen to describe the potential energy of the system.

- The system is first subjected to energy minimization to remove any steric clashes.

- The system is then gradually heated to a physiological temperature (e.g., 310 K) and equilibrated under constant volume (NVT ensemble) followed by constant pressure (NPT ensemble) to ensure the system reaches a stable state.[15]

3. Production Run:

- A production MD simulation is run for a significant period, typically ranging from nanoseconds to microseconds, to sample the conformational space of the complex.[15][17]

4. Trajectory Analysis:

- The trajectory of the simulation is analyzed to evaluate the stability of the complex. Key parameters analyzed include:

- Root Mean Square Deviation (RMSD): To assess the conformational stability of the protein and ligand over time.

- Root Mean Square Fluctuation (RMSF): To identify the flexibility of individual amino acid residues.

- Hydrogen Bond Analysis: To monitor the formation and breaking of hydrogen bonds between the ligand and protein.

- Binding Free Energy Calculation (e.g., MM/PBSA or MM/GBSA): To provide a more accurate estimation of the binding affinity.[17]

Mandatory Visualizations

The following diagrams illustrate key pathways and workflows relevant to the in silico modeling of COX-2 inhibition.

Caption: COX-2 signaling pathway leading to inflammation and its inhibition by Celecoxib.

Caption: A generalized workflow for in silico modeling of inhibitor binding to COX-2.

Conclusion

The in silico modeling of Celecoxib binding to COX-2 provides a powerful framework for understanding the molecular basis of selective cyclooxygenase inhibition. Through a combination of molecular docking and molecular dynamics simulations, it is possible to identify the key interactions that govern the binding affinity and selectivity of inhibitors. The detailed protocols and data presented in this guide serve as a comprehensive resource for researchers in the field of drug discovery and computational biology, enabling them to apply these techniques to investigate novel COX-2 inhibitors and accelerate the development of new anti-inflammatory therapeutics. The continued advancement of computational methods promises to further enhance our ability to design potent and selective drugs with improved safety profiles.

References

- 1. Cyclooxygenase-2 inhibitor - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. my.clevelandclinic.org [my.clevelandclinic.org]

- 4. pnrjournal.com [pnrjournal.com]

- 5. ijpsjournal.com [ijpsjournal.com]

- 6. Characterization of celecoxib and valdecoxib binding to cyclooxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pjmhsonline.com [pjmhsonline.com]

- 8. Molecular docking analysis of doronine derivatives with human COX-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. isfcppharmaspire.com [isfcppharmaspire.com]

- 12. rcsb.org [rcsb.org]

- 13. derpharmachemica.com [derpharmachemica.com]

- 14. Molecular docking analysis of COX-2 for potential inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. irantypist.com [irantypist.com]

- 16. A Guide to In Silico Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Molecular insights in repurposing selective COX-2 inhibitor celecoxib against matrix metalloproteinases in potentiating delayed wound healing: a molecular docking and MMPB/SA based analysis of molecular dynamic simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of CX-38 in Prostaglandin Synthesis Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the mechanism of action of a novel, selective cyclooxygenase-2 (COX-2) inhibitor, herein referred to as CX-38. The document elucidates the critical role of COX-2 in the inflammatory cascade and prostaglandin synthesis, and details how selective inhibition by compounds such as CX-38 can offer therapeutic benefits. This guide includes a comparative analysis of the inhibitory potency of established COX-2 inhibitors, detailed experimental protocols for assessing COX-2 inhibition, and visual diagrams of the relevant biological pathways and experimental workflows.

Introduction: The Prostaglandin Synthesis Pathway and the Role of Cyclooxygenase Isoforms

Prostaglandins are lipid compounds that act as key mediators in various physiological and pathological processes, including inflammation, pain, and fever.[1] Their synthesis is initiated from arachidonic acid, which is released from the cell membrane by phospholipase A2.[2] The cyclooxygenase (COX) enzymes, also known as prostaglandin-endoperoxide synthases (PTGS), are the central enzymes in this pathway, catalyzing the conversion of arachidonic acid into prostaglandin H2 (PGH2).[3][4] PGH2 is then further metabolized by specific synthases into various prostanoids, including prostaglandins and thromboxanes.[5]

There are two primary isoforms of the COX enzyme: COX-1 and COX-2.[6]

-

COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that are involved in homeostatic functions, such as protecting the gastric mucosa and maintaining kidney function.[6]

-

COX-2 , on the other hand, is typically not present in most cells under normal conditions but is induced by inflammatory stimuli such as cytokines and mitogens.[6] Its upregulation leads to an increased production of prostaglandins that mediate inflammation and pain.[7]

The therapeutic anti-inflammatory action of nonsteroidal anti-inflammatory drugs (NSAIDs) is primarily achieved through the inhibition of COX-2, while the undesirable side effects, such as gastrointestinal issues, are mainly due to the inhibition of COX-1.[7] This understanding led to the development of selective COX-2 inhibitors, like the hypothetical CX-38, which are designed to reduce inflammation and pain with a lower risk of gastrointestinal complications.[8]

Mechanism of Action of CX-38: Selective COX-2 Inhibition

CX-38 is a selective inhibitor of the COX-2 enzyme. By specifically targeting COX-2, CX-38 blocks the production of prostaglandins that are involved in the inflammatory response, without significantly affecting the production of prostaglandins by COX-1 that are necessary for normal physiological functions. This selectivity is key to its therapeutic profile, aiming to provide potent anti-inflammatory and analgesic effects with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.

The following diagram illustrates the prostaglandin synthesis pathway and the point of inhibition by CX-38.

Quantitative Data: Comparative Analysis of COX-2 Inhibitors

The potency and selectivity of COX inhibitors are typically quantified by their half-maximal inhibitory concentration (IC50) values against COX-1 and COX-2. The selectivity index (SI) is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2), where a higher value indicates greater selectivity for COX-2. The following table summarizes the IC50 values and selectivity ratios for several well-known COX-2 inhibitors, providing a benchmark for the expected performance of a potent and selective inhibitor like CX-38.

| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Selectivity Index (COX-1/COX-2) |

| Etoricoxib | >100 | 0.94 | >106[9] |

| Rofecoxib | 18.9 | 0.53 | 36[1] |

| Valdecoxib | >100 | 3.3 | >30[9] |

| Celecoxib | 3.5 | 0.53 | 6.6[1] |

| Meloxicam | 1.1 | 0.55 | 2[1] |

| Diclofenac | 1.6 | 0.53 | 3[1] |

| Indomethacin | 0.2 | 0.5 | 0.4[1] |

Experimental Protocols: In Vitro COX-2 Inhibition Assay

The following is a representative protocol for a fluorometric in vitro assay to determine the COX-2 inhibitory activity of a test compound like CX-38. This protocol is based on commercially available kits and established methodologies.[4][6]

Objective: To determine the IC50 value of CX-38 for the inhibition of recombinant human COX-2.

Materials:

-

Recombinant Human COX-2 enzyme

-

COX Assay Buffer

-

COX Probe (e.g., Amplex Red)

-

COX Cofactor (e.g., hematin)

-

Arachidonic Acid (substrate)

-

Test compound (CX-38) dissolved in a suitable solvent (e.g., DMSO)

-

Positive control inhibitor (e.g., Celecoxib)

-

96-well black microplate

-

Fluorescence plate reader capable of excitation at ~535 nm and emission at ~590 nm

Procedure:

-

Reagent Preparation:

-

Prepare all reagents according to the manufacturer's instructions.

-

Dissolve the test compound (CX-38) and the positive control inhibitor in a suitable solvent (e.g., DMSO) to create stock solutions.

-

Prepare serial dilutions of the test compound and positive control at 10 times the desired final concentrations in COX Assay Buffer.

-

-

Assay Setup:

-

In a 96-well black microplate, add the following to the respective wells:

-

Enzyme Control (EC): 10 µL of COX Assay Buffer.

-

Inhibitor Control (IC): 10 µL of the diluted positive control inhibitor.

-

Test Inhibitor (S): 10 µL of the diluted CX-38 at various concentrations.

-

Solvent Control (optional): 10 µL of the solvent at the same final concentration as in the inhibitor wells.

-

-

Prepare a Reaction Mix containing COX Assay Buffer, COX Probe, and COX Cofactor.

-

Add 80 µL of the Reaction Mix to each well.

-

Add a specific amount of reconstituted human recombinant COX-2 enzyme to all wells except the "No Enzyme Control".

-

-

Initiation and Measurement:

-

Prepare the arachidonic acid substrate solution.

-

Initiate the enzymatic reaction by adding 10 µL of the diluted arachidonic acid solution to each well simultaneously, preferably using a multi-channel pipette.

-

Immediately place the plate in a fluorescence plate reader.

-

Measure the fluorescence kinetically at 25°C for 5-10 minutes, with excitation at ~535 nm and emission at ~590 nm.

-

-

Data Analysis:

-

Determine the rate of reaction (slope) from the linear portion of the kinetic curve for each well.

-

Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (Slope of S / Slope of EC)] x 100

-

Plot the percentage of inhibition against the logarithm of the test compound concentration.

-

Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.

-

The following diagram outlines the general workflow for this experimental protocol.

References

- 1. researchgate.net [researchgate.net]

- 2. Selective COX-2 Inhibitors: Road from Success to Controversy and the Quest for Repurposing - PMC [pmc.ncbi.nlm.nih.gov]

- 3. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. Physiology and pathophysiology of cyclooxygenase-2 and prostaglandin E2 in the kidney - PMC [pmc.ncbi.nlm.nih.gov]

- 6. assaygenie.com [assaygenie.com]

- 7. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cyclooxygenase-2 inhibitor - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

Potential Therapeutic Applications of a Potent COX-2 Inhibitor: A Technical Overview

Disclaimer: This technical guide provides a comprehensive overview of the potential therapeutic applications of a potent and selective cyclooxygenase-2 (COX-2) inhibitor. While inspired by the reported in vitro potency of the research compound Cox-2-IN-38 (also known as MC1 Precursor), this document is a broader exploration of the therapeutic potential for a compound with these characteristics. Due to the limited publicly available data specifically for this compound, this guide draws upon the extensive body of research on other selective COX-2 inhibitors to outline potential applications, relevant experimental protocols, and associated signaling pathways.

Introduction to COX-2 Inhibition

Cyclooxygenase (COX), also known as prostaglandin-endoperoxide synthase, is a key enzyme in the inflammatory cascade, responsible for the conversion of arachidonic acid into prostaglandins.[1][2] There are two primary isoforms of this enzyme: COX-1, which is constitutively expressed in most tissues and plays a role in physiological functions such as maintaining the integrity of the stomach lining, and COX-2, which is typically induced by inflammatory stimuli, growth factors, and cytokines.[3][4] The selective inhibition of COX-2 is a well-established therapeutic strategy to mitigate inflammation and pain while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[3][5]

This compound has been identified as a potent inhibitor of COX-2 with a reported half-maximal inhibitory concentration (IC50) of 79.4 nM.[6] This level of potency suggests its potential for significant therapeutic effects in a variety of COX-2-mediated pathologies. This document will explore these potential applications in detail.

Quantitative Data Summary

The following table summarizes the key quantitative data available for this compound. It is important to note the scarcity of comprehensive data for this specific compound.

| Parameter | Value | Reference |

| IC50 (COX-2) | 79.4 nM | [6] |

| Molecular Weight | 361.44 g/mol | [6] |

| Chemical Formula | C16H15N3O3S | [6] |

| CAS Number | 1018480-97-1 | [6] |

Potential Therapeutic Applications

Based on the established roles of COX-2 in various diseases, a potent and selective inhibitor like this compound could have therapeutic applications in the following areas:

-

Inflammatory Disorders: The primary and most well-established application of COX-2 inhibitors is in the treatment of inflammatory conditions such as osteoarthritis and rheumatoid arthritis.[7] By inhibiting the production of pro-inflammatory prostaglandins at the site of inflammation, these drugs can effectively reduce pain and swelling.

-

Pain Management: COX-2 is a key mediator of pain signaling.[8] Selective inhibitors are used for the management of acute pain, such as post-operative pain and dental pain, as well as chronic pain associated with inflammatory conditions.[9]

-

Oncology: There is a growing body of evidence implicating COX-2 in the pathogenesis of several types of cancer, including colorectal, breast, and lung cancer.[4][5] COX-2 is thought to promote tumor growth by stimulating angiogenesis (the formation of new blood vessels), inhibiting apoptosis (programmed cell death), and modulating the immune response.[8][10] A potent COX-2 inhibitor could, therefore, have potential as an adjunct therapy in cancer treatment.

-

Neurodegenerative Diseases: Neuroinflammation is a key feature of several neurodegenerative diseases, including Alzheimer's disease and Parkinson's disease.[11] COX-2 is upregulated in the brains of patients with these conditions, and its inhibition has been proposed as a potential therapeutic strategy to slow disease progression.[9]

-

Familial Adenomatous Polyposis (FAP): Some selective COX-2 inhibitors have been approved for the treatment of FAP, a genetic disorder characterized by the development of numerous colorectal polyps, to reduce the number of these polyps.[9]

Key Experimental Protocols

The following are detailed methodologies for key experiments typically used to characterize and evaluate the therapeutic potential of a novel COX-2 inhibitor.

In Vitro COX-1/COX-2 Inhibition Assay

Objective: To determine the potency and selectivity of the inhibitor against COX-1 and COX-2 enzymes.

Methodology:

-

Enzyme Source: Recombinant human COX-1 and COX-2 enzymes are used.

-

Assay Principle: The assay measures the peroxidase activity of the COX enzyme. In the presence of arachidonic acid, the enzyme converts it to prostaglandin G2 (PGG2), which is then reduced to PGH2. This process involves the oxidation of a chromogenic substrate, which can be measured spectrophotometrically.

-

Procedure:

-

The inhibitor is pre-incubated with the COX-1 or COX-2 enzyme in a reaction buffer.

-

Arachidonic acid is added to initiate the reaction.

-

The rate of color development from the chromogenic substrate is monitored over time.

-

The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is calculated for both COX-1 and COX-2.

-

-

Data Analysis: The selectivity index (SI) is calculated as the ratio of the IC50 for COX-1 to the IC50 for COX-2. A higher SI indicates greater selectivity for COX-2.

In Vivo Anti-Inflammatory Activity (Carrageenan-Induced Paw Edema Model)

Objective: To evaluate the anti-inflammatory efficacy of the inhibitor in a live animal model.

Methodology:

-

Animal Model: Typically, rats or mice are used.

-

Procedure:

-

Animals are orally administered the test compound or a vehicle control.

-

After a set period (e.g., 1 hour), a sub-plantar injection of carrageenan (an inflammatory agent) is administered into the hind paw.

-

The volume of the paw is measured at various time points after the carrageenan injection using a plethysmometer.

-

-

Data Analysis: The percentage inhibition of edema is calculated by comparing the increase in paw volume in the treated group to the vehicle control group.

Signaling Pathways and Visualizations

The therapeutic effects of COX-2 inhibitors are mediated through their modulation of specific signaling pathways.

Prostaglandin Synthesis Pathway

COX-2 is the rate-limiting enzyme in the synthesis of prostaglandins from arachidonic acid. Inhibition of COX-2 blocks this pathway, leading to a reduction in the production of pro-inflammatory prostaglandins such as PGE2.

Caption: Inhibition of the Prostaglandin Synthesis Pathway by a COX-2 Inhibitor.

NF-κB and MAPK Signaling Pathways in Inflammation

The expression of the COX-2 gene is regulated by upstream signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. Inflammatory stimuli activate these pathways, leading to the transcription of the COX-2 gene. While a COX-2 inhibitor acts downstream of these pathways, understanding this regulation is crucial for comprehending the inflammatory process.

Caption: Upstream Signaling Pathways Regulating COX-2 Expression.

Conclusion

A potent and selective COX-2 inhibitor, exemplified by the in vitro data for this compound, holds significant promise for a range of therapeutic applications, from treating inflammatory disorders and pain to potentially playing a role in cancer and neurodegenerative disease therapy. Further preclinical and clinical studies are essential to fully characterize the efficacy, safety, and specific applications of any new chemical entity in this class. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational framework for the continued investigation and development of novel COX-2 inhibitors.

References

- 1. researchgate.net [researchgate.net]

- 2. Cyclooxygenase-2 - Wikipedia [en.wikipedia.org]

- 3. Nonsteroidal anti-inflammatory drug - Wikipedia [en.wikipedia.org]

- 4. Cyclooxygenase-2 (COX-2) as a Target of Anticancer Agents: A Review of Novel Synthesized Scaffolds Having Anticancer and COX-2 Inhibitory Potentialities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cyclooxygenase-2 inhibitor - Wikipedia [en.wikipedia.org]

- 6. MC1 Precursor |CAS 1018480-97-1|DC Chemicals [dcchemicals.com]

- 7. The Role Of COX-2 In Knee Osteoarthritis: A Comprehensive Analysis of Cytokines, Inflammation and Signaling Pathways | Biores Scientia [bioresscientia.com]

- 8. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]